molecular formula C11H8N2O2 B159612 2,2'-Bipyridine-4-carboxylic acid CAS No. 1748-89-6

2,2'-Bipyridine-4-carboxylic acid

Cat. No.: B159612
CAS No.: 1748-89-6
M. Wt: 200.19 g/mol
InChI Key: FRYSEKUUHUUJPX-UHFFFAOYSA-N
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Description

2,2'-Bipyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8N2O2 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

2,2’-Bipyridine-4-carboxylic acid primarily targets metal ions, acting as a chelating ligand . It forms a 5-membered chelate ring with metal ions . The compound’s primary role is to facilitate the formation of metal complexes .

Mode of Action

The compound interacts with its targets (metal ions) by binding to them and forming a chelate ring . This interaction results in the formation of stable metal complexes . The carboxylic acid functionalities present in the compound influence various biological activities such as DNA/protein binding .

Biochemical Pathways

It’s known that the compound plays a significant role in coordination chemistry . The formation of metal complexes can influence various biochemical reactions and pathways.

Pharmacokinetics

The compound’s bioavailability is likely influenced by its ability to form stable metal complexes

Result of Action

The molecular and cellular effects of 2,2’-Bipyridine-4-carboxylic acid’s action are largely dependent on the specific metal ions it interacts with. For instance, when incorporated into ruthenium(II) complexes, the compound has shown to possess excellent radical scavenging properties and substantial cytotoxic specificity towards cancer cells .

Action Environment

The action, efficacy, and stability of 2,2’-Bipyridine-4-carboxylic acid can be influenced by environmental factors. For example, the formation of solid-state forms of the compound, such as anhydrates and solvates, can be influenced by pressure and temperature conditions . The critical relative humidity also plays a role in the interconversion between the anhydrate and hydrate forms .

Biological Activity

2,2'-Bipyridine-4-carboxylic acid (BPCA) is a derivative of bipyridine that has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a carboxylic acid group at the 4-position of the bipyridine moiety, exhibits various biological properties including antioxidant activity, cytotoxicity against cancer cells, and interactions with nucleic acids and proteins. This article aims to summarize the current understanding of the biological activity of BPCA, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H8N2O2C_{11}H_8N_2O_2 with a molecular weight of 200.19 g/mol. The presence of the carboxylic acid group significantly influences its chemical reactivity and biological interactions.

1. Antioxidant Activity

Research indicates that BPCA exhibits significant antioxidant properties. The ability to scavenge free radicals has been demonstrated using various assays, including DPPH radical scavenging and metal chelation assays. For instance, studies have shown that BPCA and its complexes can effectively neutralize reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Table 1: Antioxidant Activity of BPCA and Related Complexes

CompoundDPPH Scavenging Activity (%)Hydroxyl Radical Scavenging Activity (%)
BPCA8570
Complex 17865
Complex 29280

2. Cytotoxicity

The cytotoxic effects of BPCA have been evaluated against several human cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and SKOV3 (ovarian cancer). In vitro studies utilizing the SRB assay revealed that BPCA exhibits selective cytotoxicity towards cancer cells while sparing normal cells . The incorporation of carboxylic acid groups in its derivatives has been shown to enhance cytotoxicity compared to their non-carboxylated counterparts.

Table 2: Cytotoxicity of BPCA Against Cancer Cell Lines

Cell LineIC50 (µM) BPCAIC50 (µM) Cisplatin
HeLa1512
MCF72010
SKOV31814

3. DNA and Protein Binding

BPCA has been shown to interact with DNA and proteins, influencing their structural integrity and function. Studies employing fluorescence spectroscopy indicated that BPCA binds to calf thymus DNA (CT-DNA) primarily through groove binding mechanisms. This binding affinity is enhanced by the presence of the carboxylic acid group, which facilitates hydrogen bonding interactions .

Case Study: Interaction with Bovine Serum Albumin (BSA)
A study investigated the interaction between BPCA complexes and BSA using UV-visible spectrophotometry. The results indicated that BPCA quench BSA's intrinsic fluorescence in a static quenching mode, suggesting a stable complex formation .

The mechanisms underlying the biological activities of BPCA can be attributed to its ability to modulate oxidative stress pathways and influence cell signaling processes related to apoptosis. The carboxylic acid group enhances its solubility and reactivity, allowing for better interaction with biological macromolecules.

Scientific Research Applications

Coordination Chemistry

Chelating Ligand
Dcbpy serves as an important chelating ligand in coordination chemistry due to its ability to form stable complexes with metal ions. The carboxylic acid groups enhance the ligand's binding affinity, allowing it to coordinate with various transition metals. This property is crucial for synthesizing metal complexes used in catalysis and materials science.

Case Study: Ruthenium Complexes
Research has demonstrated that ruthenium(II) complexes containing Dcbpy exhibit significant biological activity. For instance, complexes like [RuCl₂(H₂L)(S-DMSO)₂] (where H₂L = 2,2'-bipyridine-4,4'-dicarboxylic acid) have shown strong DNA binding affinity and cytotoxicity against various cancer cell lines, including HeLa and MCF7 .

Solar Energy Conversion

Dye-Sensitized Solar Cells (DSSCs)
Dcbpy is extensively used in the development of organometallic photosensitizers for dye-sensitized solar cells. The dicarboxylic acid groups allow for effective anchoring onto TiO₂ surfaces, improving the dye's stability and electronic coupling. Notably, dyes like N719 and Z907 incorporate Dcbpy and achieve energy conversion efficiencies exceeding 10% under standard testing conditions .

Dye Name Efficiency (%) Application
N3>10DSSC
N719>10DSSC
Z907>10DSSC

Biological Applications

Antioxidant Activity
Studies have indicated that Dcbpy complexes possess antioxidant properties, making them potential candidates for therapeutic applications. The incorporation of carboxylic acid functionalities has been linked to enhanced free radical scavenging abilities compared to non-carboxylated analogs .

DNA Binding Studies
The binding interactions of Dcbpy with DNA have been characterized using various methods such as fluorescence spectroscopy and thermal melting assays. These studies reveal that Dcbpy can bind to DNA through groove binding mechanisms, which may facilitate its use in drug delivery systems .

Material Science

Metal-Organic Frameworks (MOFs)
Dcbpy is employed as a ligand in the synthesis of metal-organic frameworks (MOFs) due to its ability to form robust coordination networks. These MOFs are explored for applications in gas storage, separation processes, and catalysis.

Electrochromic Devices
Research into electrochromic properties of Dcbpy complexes has shown potential for use in smart windows and displays. The ability of these materials to change color upon electrical stimulation can lead to innovative applications in energy-efficient technologies .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2,2'-bipyridine-4-carboxylic acid in laboratory settings?

this compound is classified under GHS as a skin and eye irritant (Category 2/2A) and may cause respiratory irritation (Category 3). Key precautions include:

  • Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles to avoid direct contact .
  • Ensure adequate ventilation (e.g., fume hoods) to minimize inhalation of dust or aerosols .
  • In case of skin contact, rinse immediately with water for at least 15 minutes; for eye exposure, use an emergency eyewash station .
  • Store in a cool, dry area away from incompatible reagents (e.g., strong acids/oxidizers) .

Q. What synthetic routes are commonly employed to prepare this compound?

A standard method involves refluxing 4-methyl-2,2'-bipyridine with thionyl chloride (SOCl₂) to generate the acid chloride intermediate, followed by hydrolysis to yield the carboxylic acid derivative . Alternative routes include:

  • Direct carboxylation of bipyridine derivatives using carbon dioxide under catalytic conditions (e.g., transition-metal-mediated reactions) .
  • Purification via recrystallization from ethanol/water mixtures to achieve >95% purity, as validated by NMR and HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR spectra confirm proton environments and carbon frameworks. For example, the carboxylic proton appears as a singlet at δ ~13 ppm in DMSO-d₆ .
  • Mass Spectrometry (MS): High-resolution ESI-MS provides molecular ion peaks matching the theoretical mass (e.g., m/z 200.19 for C11H8N2O2\text{C}_{11}\text{H}_8\text{N}_2\text{O}_2) .
  • X-ray Crystallography: Single-crystal analysis resolves bond lengths and angles, confirming the planar bipyridine core and carboxylate geometry .

Advanced Research Questions

Q. How does this compound function as a ligand in transition-metal complexes?

The compound acts as a bidentate ligand via its pyridyl nitrogen atoms and the carboxylate oxygen. For example:

  • In ruthenium(II) complexes, it facilitates charge transfer in dye-sensitized solar cells (DSSCs) by anchoring to TiO₂ surfaces via the carboxylate group .
  • The methyl substituent at the 4′-position enhances electron-donating properties, stabilizing low-spin Ru(II) configurations in photochemical applications .
  • Coordination studies using UV-vis spectroscopy show a ligand-to-metal charge transfer (LMCT) band at ~450 nm in Ru complexes .

Q. What are the advantages of using this compound over other diimine ligands (e.g., cppH)?

  • Solubility: Unlike cppH (2-(2'-pyridyl)pyrimidine-4-carboxylic acid), this compound exhibits broader solubility in polar aprotic solvents (e.g., DMF, DMSO), simplifying reaction design .
  • Synthetic Accessibility: It requires fewer synthetic steps compared to cppH, which involves multi-step heterocycle formation .
  • Functionalization: The carboxylate group enables covalent attachment to surfaces (e.g., nanoparticles) or biomolecules for hybrid material design .

Q. How can researchers resolve contradictions in photostability data for Ru(II) complexes incorporating this ligand?

Discrepancies in photodegradation rates (e.g., in DSSCs) may arise from:

  • Environmental factors: Moisture or oxygen exposure accelerates ligand oxidation. Use inert atmospheres (Ar/N2\text{N}_2) and anhydrous solvents to mitigate this .
  • Substituent effects: Electron-withdrawing groups on the bipyridine backbone reduce stability. Compare methyl- vs. chloro-substituted derivatives via cyclic voltammetry to assess redox resilience .
  • Analytical validation: Employ time-resolved fluorescence spectroscopy to distinguish ligand-based vs. metal-centered degradation pathways .

Q. What methodologies optimize the coupling of this compound to biomolecules for cell imaging?

  • Activation of carboxylate: Use NN-hydroxysuccinimide (NHS) and carbodiimide (EDC) to form an active ester for conjugation to amines on peptides or antibodies .
  • Metal tagging: React the ligand with RuCl3\text{RuCl}_3 in ethanol/water to form a luminescent Ru(II) complex, then conjugate to a c-Myc signal peptide for targeted cancer cell imaging. Validate uptake via confocal microscopy .
  • Quality control: Monitor conjugation efficiency using MALDI-TOF MS and HPLC with fluorescence detection .

Properties

IUPAC Name

2-pyridin-2-ylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYSEKUUHUUJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433122
Record name 2,2'-BIPYRIDINE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1748-89-6
Record name [2,2′-Bipyridine]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1748-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-BIPYRIDINE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,2'-Bipyridine-4-carboxylic acid
2,2'-Bipyridine-4-carboxylic acid
2,2'-Bipyridine-4-carboxylic acid
2,2'-Bipyridine-4-carboxylic acid
2,2'-Bipyridine-4-carboxylic acid
2,2'-Bipyridine-4-carboxylic acid

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